molecular formula C9H11ClN4S B6323713 {2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride CAS No. 1426444-82-7

{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride

Cat. No.: B6323713
CAS No.: 1426444-82-7
M. Wt: 242.73 g/mol
InChI Key: USXPGOLCUYJOGI-UHFFFAOYSA-N
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Description

The compound {2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride is a bicyclic heteroaromatic molecule featuring a thiazole ring fused with a pyrimidine substituent and an ethylamine side chain. Its dihydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications.

Properties

CAS No.

1426444-82-7

Molecular Formula

C9H11ClN4S

Molecular Weight

242.73 g/mol

IUPAC Name

2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H10N4S.ClH/c10-3-2-7-6-14-9(13-7)8-11-4-1-5-12-8;/h1,4-6H,2-3,10H2;1H

InChI Key

USXPGOLCUYJOGI-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)C2=NC(=CS2)CCN.Cl.Cl

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. The process may include the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.

    Introduction of the Pyrimidine Moiety: The thiazole intermediate is then reacted with a pyrimidine derivative under basic conditions to form the desired compound.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and functional applications.

Structural Analogues and Substituent Variations

a) Pyrimidinyl vs. Pyridinyl/Thiazole Substituents
  • Target Compound : The 2-pyrimidinyl group on the thiazole ring introduces hydrogen-bonding capabilities due to its nitrogen-rich aromatic system. This may enhance interactions with biological targets (e.g., enzymes or receptors) .
  • Analogues :
    • [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (): Replaces pyrimidinyl with a methyl-thiazole group, reducing polarity but improving lipophilicity. Molecular weight: 178.68 g/mol .
    • [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride (): Features dimethyl-thiazole substitution, further increasing steric bulk and hydrophobicity. Molecular weight: 223.18 g/mol .
b) Ethylamine Side Chain Modifications
  • Target Compound : The ethylamine chain provides a protonatable amine, critical for salt formation (dihydrochloride) and solubility.
  • Analogues :
    • {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride (): Replaces ethylamine with a benzylamine group, altering steric and electronic profiles. Molecular weight: 306.22 g/mol .
    • 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride (): Incorporates a morpholine-sulfonyl group, enhancing hydrogen-bond acceptor capacity. Molecular weight: 358.29 g/mol .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes/Sources
Target Compound C₉H₁₂Cl₂N₄S 291.20 (calculated) 2-pyrimidinyl, ethylamine Inferred from analogs
[2-(4-Methyl-thiazol-2-yl)ethyl]amine·2HCl C₆H₁₁Cl₂N₂S 178.68 4-methyl-thiazole
{[2-(3-Methoxyphenyl)thiazol-5-yl]methyl}amine·2HCl C₁₁H₁₄Cl₂N₂OS 306.22 3-methoxyphenyl, benzylamine
[1-(2,5-Dimethyl-thiazol-4-yl)ethyl]amine·2HCl C₇H₁₄Cl₂N₂S 223.18 2,5-dimethyl-thiazole
Key Observations:
  • Molecular Weight : The target compound’s calculated molecular weight (~291 g/mol) aligns with small-molecule drug-like properties (typically <500 g/mol).

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